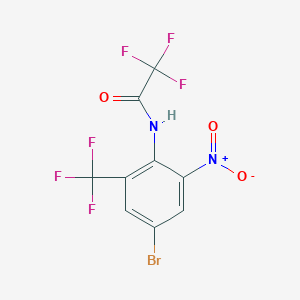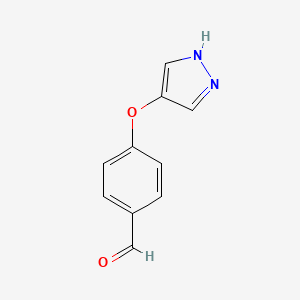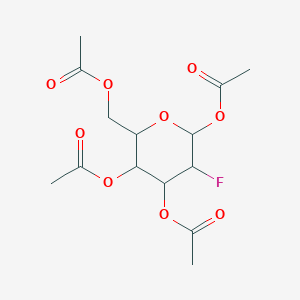
mPEG13-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy polyethylene glycol with a molecular weight of 13 (mPEG13-OH) is a hydrophilic polymer widely used in various scientific and industrial applications. It is a derivative of polyethylene glycol (PEG) with a methoxy group at one end and a hydroxyl group at the other. This compound is known for its excellent solubility in water and biocompatibility, making it a valuable component in drug delivery systems, tissue engineering, and other biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mPEG13-OH typically involves the reaction of polyethylene glycol with methoxy reagents. One common method is the reaction of polyethylene glycol with methoxy chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain a product with consistent quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
mPEG13-OH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are commonly used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
mPEG13-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer for nanoparticles.
Biology: Employed in the modification of biomolecules and as a component in biosensors.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of cosmetics, personal care products, and as a lubricant in various industrial processes .
Mecanismo De Acción
The mechanism of action of mPEG13-OH involves its ability to form hydrogen bonds and interact with various molecular targets. The methoxy group provides hydrophobic interactions, while the hydroxyl group forms hydrogen bonds with other molecules. These interactions enhance the solubility and stability of compounds in aqueous environments, making this compound an effective agent in drug delivery and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): A polymer with similar properties but without the methoxy group.
Methoxy polyethylene glycol (mPEG): Similar to mPEG13-OH but with different molecular weights.
Polyethylene glycol monomethyl ether: Another derivative of PEG with a methoxy group at one end
Uniqueness
This compound is unique due to its specific molecular weight and the presence of both methoxy and hydroxyl groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it highly versatile for various applications. Its specific molecular weight also allows for precise control over the properties of the final product .
Propiedades
Número CAS |
70180-15-3 |
|---|---|
Fórmula molecular |
C27H56O14 |
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-41-27-26-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-28/h28H,2-27H2,1H3 |
Clave InChI |
QDZVJCHPIMYQMG-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)

![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

